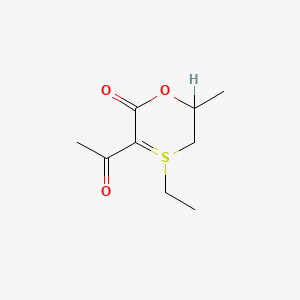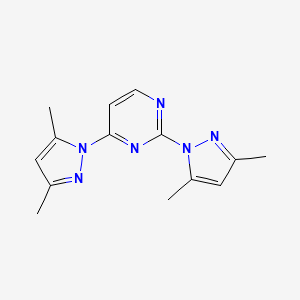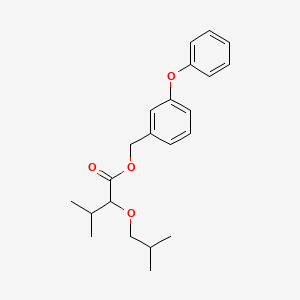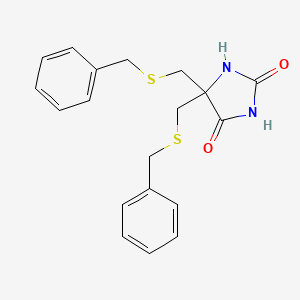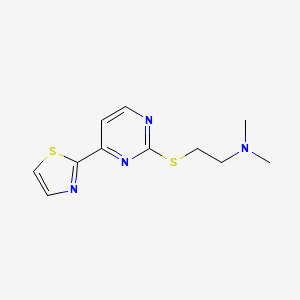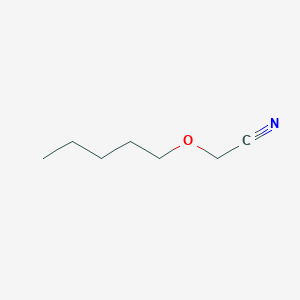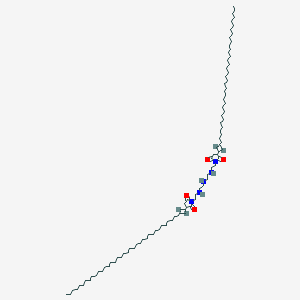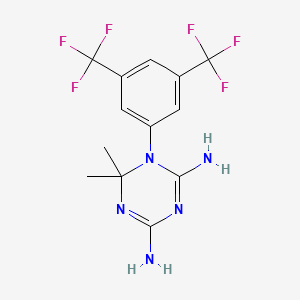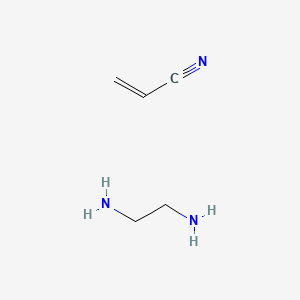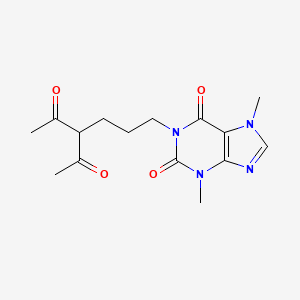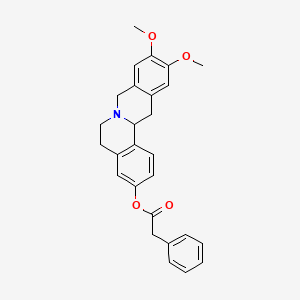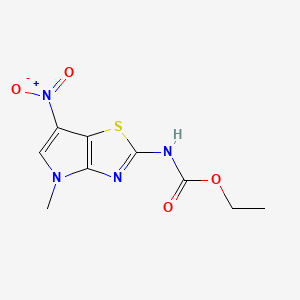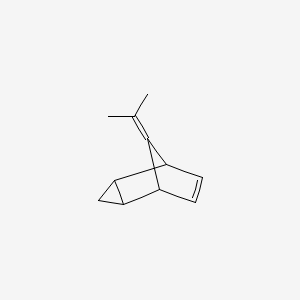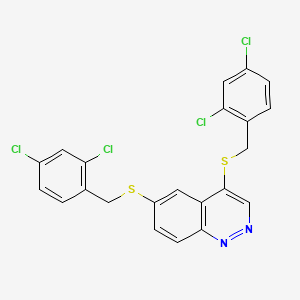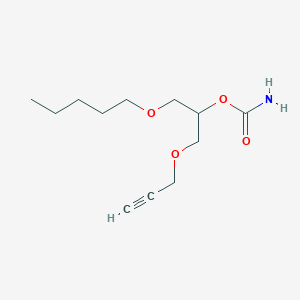
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pentyloxy group, a propynyloxy group, and a carbamate group attached to a propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Propargylation: The propynyloxy group is introduced via a propargylation reaction, where a propargyl halide reacts with the intermediate compound.
Carbamation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pentyloxy or propynyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentyloxy and propynyloxy groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- 1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamate
Uniqueness
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
14669-14-8 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8-16-10-11(17-12(13)14)9-15-7-4-2/h2,11H,3,5-10H2,1H3,(H2,13,14) |
Clave InChI |
USKYKZYGFODHOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC(COCC#C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


